molecular formula C18H28Br2 B038513 1,4-Dibromo-2,5-dihexylbenzene CAS No. 117635-21-9

1,4-Dibromo-2,5-dihexylbenzene

Cat. No.: B038513
CAS No.: 117635-21-9
M. Wt: 404.2 g/mol
InChI Key: PDYWYSUEPGNSRY-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dihexylbenzene: is an organic compound with the molecular formula C18H28Br2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two hexyl groups are substituted at the 2 and 5 positions. This compound is primarily used in organic synthesis and materials science due to its unique structural properties .

Scientific Research Applications

1,4-Dibromo-2,5-dihexylbenzene has several applications in scientific research:

Safety and Hazards

1,4-Dibromo-2,5-dihexylbenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dihexylbenzene can be synthesized through a multi-step process involving the bromination of 2,5-dihexylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 1 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-dihexylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-dihexylbenzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack or coupling reactions. The hexyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-2,5-dihexylbenzene is unique due to the presence of long hexyl chains, which impart distinct physical and chemical properties compared to its analogs with shorter or different substituents. These properties make it particularly useful in materials science and organic electronics .

Properties

IUPAC Name

1,4-dibromo-2,5-dihexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28Br2/c1-3-5-7-9-11-15-13-18(20)16(14-17(15)19)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYWYSUEPGNSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1Br)CCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390910
Record name 1,4-dibromo-2,5-dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117635-21-9
Record name 1,4-dibromo-2,5-dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,4-Dibromo-2,5-dihexylbenzene useful in synthesizing conjugated polymers?

A: this compound serves as a crucial monomer in synthesizing poly(phenylenevinylene)-based conjugated polymers. Its structure, featuring two bromine atoms, allows it to participate in Pd-catalyzed coupling polymerization reactions with divinylarenes. [] This reaction, often referred to as the Heck reaction, forms the backbone of the conjugated polymer.

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